molecular formula C23H18BrN3O3 B3909946 N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide

N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide

Cat. No. B3909946
M. Wt: 464.3 g/mol
InChI Key: XVSGLAFJILNTGZ-NHDPSOOVSA-N
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Description

N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide, also known as BRD-7880, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide works by inhibiting the activity of the protein bromodomain-containing protein 4 (BRD4). BRD4 plays a role in the regulation of gene expression, and its overexpression has been linked to the development of cancer and inflammation. By inhibiting BRD4, N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide can reduce the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the expression of genes involved in inflammation. In animal models, it has been found to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide in lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. However, one limitation is that it may have off-target effects on other proteins, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more potent and selective inhibitors of BRD4, based on the structure of N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide, could lead to the development of more effective therapies.

Scientific Research Applications

N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide has been found to have potential as a therapeutic agent for various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-[(Z)-3-(3-acetylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3/c1-15(28)17-6-3-9-20(13-17)26-23(30)21(11-16-5-4-10-25-14-16)27-22(29)18-7-2-8-19(24)12-18/h2-14H,1H3,(H,26,30)(H,27,29)/b21-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGLAFJILNTGZ-NHDPSOOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CN=CC=C2)/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide
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N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide
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N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide
Reactant of Route 4
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide
Reactant of Route 5
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide
Reactant of Route 6
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N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide

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